molecular formula C6H7BrN2O B1381879 5-(Bromomethyl)-2-methoxypyrimidine CAS No. 1352442-95-5

5-(Bromomethyl)-2-methoxypyrimidine

Número de catálogo: B1381879
Número CAS: 1352442-95-5
Peso molecular: 203.04 g/mol
Clave InChI: UOTHIDQVBCBURT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Bromomethyl)-2-methoxypyrimidine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Bromomethyl)-2-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-2-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(bromomethyl)-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTHIDQVBCBURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-2-methoxypyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrimidine core functionalized with a reactive bromomethyl group and an electron-donating methoxy group, offers a unique combination of properties that make it a valuable intermediate in the design and synthesis of novel therapeutic agents and other complex organic molecules. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including approved drugs, underscoring the importance of functionalized pyrimidine derivatives in drug discovery.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5-(Bromomethyl)-2-methoxypyrimidine. Drawing on data from analogous compounds and established principles of organic chemistry, this document aims to equip researchers with the knowledge required for the effective handling, utilization, and modification of this important synthetic intermediate.

Chemical and Physical Properties

Precise experimental data for 5-(Bromomethyl)-2-methoxypyrimidine is not extensively reported in publicly available literature. However, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValueSource/Rationale
Chemical Name 5-(Bromomethyl)-2-methoxypyrimidineIUPAC Nomenclature
CAS Number 1352442-95-5[2]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [2]
Appearance Expected to be a white to off-white solidAnalogy with similar pyrimidine derivatives.[3]
Melting Point Not available. Expected to be a solid at room temperature.Analogy with compounds like 5-Bromo-2-methoxypyrimidine (m.p. 55.5-59.5 °C).
Boiling Point Not available. Likely to decompose at higher temperatures.The presence of the reactive bromomethyl group suggests thermal instability.
Solubility Expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Poorly soluble in water.Based on the general solubility of similar organic compounds.[4] The "like dissolves like" principle suggests solubility in polar apathetic solvents.

Spectroscopic Profile

Detailed experimental spectral data for 5-(Bromomethyl)-2-methoxypyrimidine is limited. The following represents an expected spectroscopic profile based on the analysis of its structural components and data from analogous compounds.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the bromomethyl protons, and the methoxy protons.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityRationale
Pyrimidine H (at C4 and C6)~8.7SingletThe two protons on the pyrimidine ring are in a similar chemical environment and are expected to appear as a singlet downfield due to the electron-withdrawing nature of the nitrogen atoms.
-CH₂Br~4.6SingletThe methylene protons adjacent to the bromine atom are expected to be deshielded and appear as a singlet.
-OCH₃~4.0SingletThe methyl protons of the methoxy group are expected to appear as a sharp singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)Rationale
C2 (-OCH₃)~165The carbon atom attached to two electronegative atoms (oxygen and nitrogen) will be significantly downfield.
C4, C6~158The pyrimidine ring carbons are expected to appear in the aromatic region.
C5 (-CH₂Br)~120The carbon atom bearing the bromomethyl group.
-CH₂Br~30The carbon of the bromomethyl group is expected in the aliphatic region but shifted downfield by the bromine atom.
-OCH₃~55The carbon of the methoxy group.
Mass Spectrometry

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of 5-(Bromomethyl)-2-methoxypyrimidine. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 molecular ion peak.[6]

Expected Fragmentation:

  • Molecular Ion (M⁺): A pair of peaks at m/z 202 and 204.

  • Loss of Br•: A fragment corresponding to the loss of a bromine radical.

  • Loss of •CH₂Br: A fragment resulting from the cleavage of the bromomethyl group.

  • Loss of •OCH₃: A fragment from the loss of a methoxy radical.

Synthesis and Reactivity

While a specific, optimized synthesis for 5-(Bromomethyl)-2-methoxypyrimidine is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and reactions of similar pyrimidine derivatives. A logical approach would involve the bromination of a suitable precursor.

A potential synthetic pathway could start from 2-methoxy-5-methylpyrimidine, followed by radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

Reactivity

The reactivity of 5-(Bromomethyl)-2-methoxypyrimidine is dominated by the highly electrophilic bromomethyl group.[7] This group is an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups.[8][9]

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form a diverse array of 5-substituted-2-methoxypyrimidines.[7]

  • Cross-Coupling Reactions: While the bromomethyl group is the primary site of reactivity, the pyrimidine ring itself can potentially participate in cross-coupling reactions under specific conditions, although this is less common for the C-H bonds in the absence of a halogen on the ring.

Experimental Protocol: Nucleophilic Substitution with a Secondary Amine

This protocol provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction, a fundamental transformation for utilizing 5-(Bromomethyl)-2-methoxypyrimidine in synthesis. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize 2-methoxy-5-(morpholinomethyl)pyrimidine.

Materials:

  • 5-(Bromomethyl)-2-methoxypyrimidine

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Bromomethyl)-2-methoxypyrimidine (1.0 eq). The inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, particularly if any of the reagents are sensitive.

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). DCM is a good choice of solvent as it is relatively non-polar and aprotic, which is ideal for Sₙ2 reactions, and it readily dissolves the starting material.

  • Base Addition: Add triethylamine (1.1 eq). Triethylamine acts as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the nucleophile (morpholine), which would render it unreactive.

  • Nucleophile Addition: Slowly add morpholine (1.1 eq) to the stirred solution at room temperature. Slow addition is recommended to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC). This allows for the determination of when the starting material has been consumed and the reaction is complete.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution. This step neutralizes any remaining acidic species and helps to remove the triethylammonium bromide salt into the aqueous layer.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM (2x) to ensure all the product is recovered.

    • Combine the organic layers and wash with brine. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). This will separate the desired product from any unreacted starting materials, byproducts, or impurities.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Dissolve 5-(Bromomethyl)-2-methoxypyrimidine in anhydrous DCM add_base Add Triethylamine start->add_base add_nucleophile Add Morpholine add_base->add_nucleophile stir Stir at Room Temperature add_nucleophile->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for nucleophilic substitution.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 5-(Bromomethyl)-2-methoxypyrimidine make it a highly valuable building block in drug discovery. The pyrimidine ring is a privileged scaffold, and the ability to easily introduce diverse functionalities at the 5-position via the reactive bromomethyl group allows for the rapid generation of compound libraries for screening.[10]

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that interacts with the hinge region of the kinase active site. The 5-position is often a vector for substitution to improve potency and selectivity.[10]

  • Antiviral and Anticancer Agents: Substituted pyrimidines are known to exhibit a wide range of biological activities, including antiviral and anticancer properties.[3] The introduction of various side chains via the bromomethyl handle can lead to the discovery of novel therapeutic agents.

  • Probes for Chemical Biology: The ability to attach different functional groups, including fluorescent tags or affinity labels, makes this compound a useful tool for developing chemical probes to study biological systems.

Safety and Handling

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled. Alkylating agents, such as those containing a bromomethyl group, should be handled with care as they can be mutagenic.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.

Conclusion

5-(Bromomethyl)-2-methoxypyrimidine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its key feature is the reactive bromomethyl group, which allows for straightforward functionalization at the 5-position of the pyrimidine ring. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding for researchers to effectively and safely utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

Sources

The Lynchpin of Pyrimidine Scaffolding: A Technical Guide to 5-(Bromomethyl)-2-methoxypyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in the vanguard of medicinal chemistry and drug development, the pyrimidine core represents a privileged scaffold, a foundational element in a multitude of therapeutic agents.[1] Within this esteemed class of heterocycles, 5-(bromomethyl)-2-methoxypyrimidine emerges as a particularly strategic and versatile building block. Its bifunctional nature, characterized by a highly reactive bromomethyl group and a methoxy-substituted pyrimidine ring, offers a gateway to a diverse chemical space, enabling the synthesis of novel compounds with significant therapeutic potential, particularly in the realms of oncology and virology.[2]

This in-depth technical guide provides a comprehensive exploration of 5-(bromomethyl)-2-methoxypyrimidine and its derivatives. We will delve into its synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower researchers in their quest for next-generation therapeutics.

The Strategic Importance of the 2,5-Disubstituted Pyrimidine Motif

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a favored scaffold in drug design. The 2,5-disubstitution pattern is of particular interest as it allows for the precise orientation of functional groups to optimize target engagement, selectivity, and pharmacokinetic properties.

Derivatives of 5-(bromomethyl)-2-methoxypyrimidine are designed to leverage this structural advantage. The methoxy group at the 2-position influences the electronic properties of the pyrimidine ring, while the bromomethyl group at the 5-position serves as a highly versatile handle for introducing a wide array of molecular fragments.

Synthesis of the Core Scaffold: 5-(Bromomethyl)-2-methoxypyrimidine

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Target Molecule 2_amino_5_methylpyrimidine 2-Amino-5-methylpyrimidine 2_hydroxy_5_methylpyrimidine 2-Hydroxy-5-methylpyrimidine 2_amino_5_methylpyrimidine->2_hydroxy_5_methylpyrimidine 1. Diazotization (NaNO₂, H₂SO₄, H₂O) 2_methoxy_5_methylpyrimidine 2-Methoxy-5-methylpyrimidine 2_hydroxy_5_methylpyrimidine->2_methoxy_5_methylpyrimidine 2. Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) 5_bromomethyl_2_methoxypyrimidine 5-(Bromomethyl)-2-methoxypyrimidine 2_methoxy_5_methylpyrimidine->5_bromomethyl_2_methoxypyrimidine 3. Radical Bromination (NBS, AIBN, CCl₄, reflux)

Caption: Proposed synthetic pathway for 5-(Bromomethyl)-2-methoxypyrimidine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Hydroxy-5-methylpyrimidine

  • Dissolve 2-amino-5-methylpyrimidine in aqueous sulfuric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Heat the mixture to 70-80 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 2-hydroxy-5-methylpyrimidine.

Step 2: Synthesis of 2-Methoxy-5-methylpyrimidine

  • To a suspension of 2-hydroxy-5-methylpyrimidine and potassium carbonate in a suitable solvent (e.g., acetone or DMF), add dimethyl sulfate dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-5-methylpyrimidine.

Step 3: Synthesis of 5-(Bromomethyl)-2-methoxypyrimidine

  • Dissolve 2-methoxy-5-methylpyrimidine in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture with stirring for several hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(bromomethyl)-2-methoxypyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-(bromomethyl)-2-methoxypyrimidine lies in the differential reactivity of its functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, while the 2-methoxy group can be a site for nucleophilic aromatic substitution (SNAr), albeit under more forcing conditions than a chloro-substituent.

Reactivity of the Bromomethyl Group

The benzylic-like position of the bromomethyl group makes it an excellent electrophile for a wide range of nucleophiles. This allows for the facile introduction of diverse functionalities at the 5-position of the pyrimidine ring.

Reactivity_Bromomethyl Start 5-(Bromomethyl)-2-methoxypyrimidine Product_Amine 5-(Aminomethyl) Derivative Start->Product_Amine Sɴ2 with Amine Product_Thiol 5-(Thioether) Derivative Start->Product_Thiol Sɴ2 with Thiol Product_Alcohol 5-(Alkoxymethyl) Derivative Start->Product_Alcohol Sɴ2 with Alcohol Product_Azide 5-(Azidomethyl) Derivative Start->Product_Azide Sɴ2 with Azide Amine Primary/Secondary Amine (R₂NH) Amine->Product_Amine Thiol Thiol (RSH) Thiol->Product_Thiol Alcohol Alcohol/Phenol (ROH) Alcohol->Product_Alcohol Azide Azide (NaN₃) Azide->Product_Azide

Caption: SN2 reactions of the bromomethyl group.

General Protocol for Nucleophilic Substitution at the Bromomethyl Group:

  • Dissolve the nucleophile (e.g., amine, thiol, or alcohol; 1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • If the nucleophile is an alcohol or thiol, add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃; 1.5 equivalents) to generate the corresponding alkoxide or thiolate in situ.

  • Add a solution of 5-(bromomethyl)-2-methoxypyrimidine (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 2,5-disubstituted pyrimidine scaffold derived from 5-(bromomethyl)-2-methoxypyrimidine is a prominent feature in a variety of therapeutic agents, particularly kinase inhibitors and antiviral compounds.[2]

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyrimidine core is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the kinase active site.[1] By elaborating the structure from the 5-(aminomethyl) position, medicinal chemists can introduce functionalities that occupy other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Concept cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrimidine-based Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrimidine_Core 2-Methoxy-pyrimidine Core Pyrimidine_Core->Hinge H-Bonding Side_Chain Side Chain from 5-position Side_Chain->Hydrophobic_Pocket Hydrophobic Interactions Side_Chain->Solvent_Front Improved Solubility/ Selectivity

Sources

Methodological & Application

Application Notes & Protocols for N-Alkylation using 5-(Bromomethyl)-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the application of 5-(Bromomethyl)-2-methoxypyrimidine as a potent electrophile for the N-alkylation of a diverse range of nitrogen-containing nucleophiles, including primary/secondary amines, nitrogenous heterocycles, and amides. The 2-methoxypyrimidine scaffold is a privileged motif in medicinal chemistry, and its introduction via N-alkylation is a critical synthetic transformation. This document provides an in-depth analysis of the underlying reaction mechanism, discusses critical experimental parameters, and presents detailed, field-proven protocols. The content herein is designed to empower researchers, scientists, and drug development professionals to effectively and reliably utilize this versatile reagent in their synthetic endeavors.

Reagent Profile: 5-(Bromomethyl)-2-methoxypyrimidine

5-(Bromomethyl)-2-methoxypyrimidine is a versatile bifunctional reagent. The bromomethyl group, analogous in reactivity to a benzyl bromide, serves as an excellent electrophile for nucleophilic substitution reactions. The 2-methoxypyrimidine core is a key structural element found in numerous biologically active compounds, making this reagent particularly valuable for introducing this pharmacophore onto a substrate of interest.

Table 1: Physicochemical Properties of 5-(Bromomethyl)-2-methoxypyrimidine

PropertyValueReference(s)
CAS Number 1352442-95-5[1]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [1]
Appearance Off-white to light yellow solid---
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended to store under an inert atmosphere.---

Safety & Handling: While specific GHS classifications for this exact compound are not universally available, analogous bromomethylated aromatic compounds are typically classified as irritants and lachrymators. It is imperative to handle 5-(Bromomethyl)-2-methoxypyrimidine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Mechanism of N-Alkylation: An S_N2 Pathway

The N-alkylation reaction with 5-(Bromomethyl)-2-methoxypyrimidine proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The reaction is initiated by the deprotonation of the nitrogen nucleophile (amine, amide, or heterocycle) by a base, which enhances its nucleophilicity. The resulting anion then attacks the electrophilic methylene carbon of the reagent, displacing the bromide leaving group in a single, concerted step.

Figure 1. General reaction scheme for the N-alkylation of a nitrogen nucleophile.

Critical Parameters for Successful N-Alkylation

The success and selectivity of the N-alkylation reaction hinge on the careful selection of several key parameters.

  • Choice of Base : The base must be strong enough to deprotonate the N-H bond of the substrate but not so strong as to cause unwanted side reactions.

    • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): Ideal for primary and secondary amines and many common nitrogenous heterocycles. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which promotes faster alkylation.[2]

    • Strong Bases (NaH, KHMDS): Necessary for less nucleophilic substrates like amides, sulfonamides, and some electron-deficient heterocycles. These bases require strictly anhydrous (dry) reaction conditions.[3][4][5]

    • Organic Bases (DIPEA, Et₃N): Typically used as acid scavengers rather than for deprotonation. They are suitable when dealing with amine hydrohalide salts as starting materials.

  • Solvent Selection : The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the S_N2 reaction.[2]

    • Ethereal Solvents (THF): Often used in conjunction with strong bases like sodium hydride (NaH).[3]

  • Temperature : Most N-alkylations with active bromides like the topic reagent can be conducted at room temperature or with gentle heating (e.g., 40-80 °C) to increase the rate.[4] Reactions involving less reactive nucleophiles may require higher temperatures.

  • Stoichiometry : Over-alkylation to form quaternary ammonium salts or dialkylated products can be a significant side reaction, particularly with primary amines.[6] This can be mitigated by:

    • Using the nitrogen nucleophile as the limiting reagent.

    • Carefully controlling the stoichiometry, often using 1.0 to 1.1 equivalents of the alkylating agent.

Experimental Protocols

Safety Precaution: All protocols must be performed in a certified chemical fume hood with appropriate PPE. All solvents should be anhydrous unless otherwise specified.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol employs potassium carbonate, a mild and easy-to-handle base suitable for most aliphatic and aromatic amines.

Materials:

  • Amine (1.0 eq)

  • 5-(Bromomethyl)-2-methoxypyrimidine (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (or DMF)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration relative to the amine).

  • Dissolve 5-(Bromomethyl)-2-methoxypyrimidine (1.05 eq) in a minimal amount of acetonitrile and add it dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic solids, washing the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the residue by column chromatography on silica gel or by recrystallization as needed.

Table 2: Representative Conditions for Amine Alkylation

Amine SubstrateBaseSolventTemp. (°C)Typical Time (h)Notes
AnilineCs₂CO₃DMFRT4-12Cesium carbonate often provides higher yields and faster rates.[2]
PiperidineK₂CO₃CH₃CN502-6Highly nucleophilic secondary amines react quickly.
BenzylamineK₂CO₃DMFRT6-18Risk of dialkylation; careful control of stoichiometry is key.[6]
Protocol 2: N-Alkylation of Nitrogenous Heterocycles (e.g., Imidazole)

This protocol provides two methods based on the nucleophilicity of the heterocycle. Method A uses a mild base, while Method B is for less reactive systems requiring a strong base.[3][4]

Method A: Mild Conditions with Potassium Carbonate

  • Follow the procedure outlined in Protocol 1 , using the heterocyclic substrate in place of the amine. This method is suitable for imidazole, pyrazole, and other relatively acidic heterocycles.

Method B: Strong Base Conditions with Sodium Hydride (NaH)

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Dissolve the heterocycle (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 5-(Bromomethyl)-2-methoxypyrimidine (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify as needed.

Protocol 3: N-Alkylation of Amides

Amides are significantly less nucleophilic than amines, necessitating more forcing conditions. This protocol utilizes potassium phosphate (K₃PO₄), a modern and effective base for this transformation.[7]

Materials:

  • Amide (1.0 eq)

  • 5-(Bromomethyl)-2-methoxypyrimidine (1.2 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (optional, 0.1 eq)

  • Anhydrous Acetonitrile

Procedure:

  • In a round-bottom flask, combine the amide (1.0 eq), K₃PO₄ (2.0 eq), and optionally, TBAB (as a phase-transfer catalyst).

  • Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the amide).

  • Add 5-(Bromomethyl)-2-methoxypyrimidine (1.2 eq) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir vigorously until the starting amide is consumed (this may take 12-48 hours, monitor by TLC/LC-MS).

  • Cool the reaction and perform the work-up and purification as described in Protocol 1 .

General Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing an N-alkylation reaction, from setup to final product isolation.

Experimental_Workflow General Laboratory Workflow for N-Alkylation arrow arrow A 1. Reagent Setup - Add Amine/Amide/Heterocycle - Add Base (e.g., K₂CO₃) - Add Anhydrous Solvent B 2. Add Alkylating Agent - Dissolve 5-(Bromomethyl)-2- methoxypyrimidine in solvent - Add dropwise to reaction A->B C 3. Reaction - Stir at specified temp. - Monitor by TLC/LC-MS B->C D 4. Work-up - Filter solids - Aqueous wash (H₂O, Brine) - Dry organic layer (MgSO₄) C->D E 5. Isolation - Concentrate under reduced pressure D->E F 6. Purification - Column Chromatography or Recrystallization E->F G 7. Characterization - NMR, MS, etc. F->G

Figure 2. A typical experimental workflow for N-alkylation reactions.

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Base is not strong enough. 2. Insufficient temperature. 3. Deactivated substrate (e.g., strong electron-withdrawing groups). 4. Reagent degradation.1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃; K₂CO₃ → NaH).[2][3] 2. Increase the reaction temperature in 10-20 °C increments. 3. Use a stronger base and higher temperature. 4. Use freshly acquired or properly stored 5-(Bromomethyl)-2-methoxypyrimidine.
Dialkylation Product Observed 1. Stoichiometry of alkylating agent is too high. 2. Reaction temperature is too high or reaction time is too long. 3. Primary amine is highly nucleophilic.1. Use the amine as the limiting reagent or reduce the equivalents of the alkylating agent to ≤1.0.[6] 2. Run the reaction at a lower temperature. 3. Add the alkylating agent slowly at a low temperature (e.g., 0 °C).
Complex Mixture of Products 1. Reagent or substrate decomposition. 2. Undesired side reactions (e.g., elimination).1. Run the reaction at a lower temperature. Ensure inert atmosphere if using air-sensitive reagents. 2. Use a less-hindered, non-nucleophilic base.

References

  • NextSDS. (n.d.). 5-bromo-2-(methoxymethyl)pyrimidine — Chemical Substance Information. Retrieved from [Link][8]

  • Sinfoo Biotech. (n.d.). Pyrimidine, 5-(bromomethyl)-2-methoxy-,(CAS# 1352442-95-5). Retrieved from [Link][1]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from [2]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link][9]

  • eScholarship.org. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. Retrieved from [Link][7]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link][6]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link][5]

Sources

Application Note: Strategic Synthesis of Potent Kinase Inhibitors Utilizing 5-(Bromomethyl)-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous FDA-approved kinase inhibitors.[1][2] Its intrinsic ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it an ideal framework for designing potent and selective therapeutic agents.[1] This guide details the strategic application of 5-(Bromomethyl)-2-methoxypyrimidine , a versatile and reactive building block, for the synthesis of 2,5-disubstituted pyrimidine-based kinase inhibitors. We provide an in-depth analysis of its chemical reactivity, a robust synthetic workflow, detailed experimental protocols for synthesis and biological evaluation, and insights into structure-activity relationship (SAR) development.

Introduction: The Pyrimidine Core and the Utility of 5-(Bromomethyl)-2-methoxypyrimidine

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Small molecule kinase inhibitors have revolutionized treatment paradigms, and compounds built around a pyrimidine core are among the most successful.[2][5] The pyrimidine ring system effectively mimics the adenine base of ATP, enabling competitive inhibition at the enzyme's active site.[6]

5-(Bromomethyl)-2-methoxypyrimidine is an exceptionally useful starting material for constructing libraries of potential kinase inhibitors. Its value lies in its distinct reactive sites:

  • The 5-(Bromomethyl) Group: This benzylic-like bromide is highly electrophilic and serves as the primary site for introducing molecular diversity. It readily undergoes nucleophilic substitution (S_N2) reactions with a wide array of nucleophiles (amines, thiols, phenols, etc.), allowing for the systematic exploration of the chemical space in the solvent-exposed region of the kinase ATP-binding site.[7]

  • The 2-Methoxy Group: This group provides stability and specific electronic properties to the pyrimidine core. It acts as a hydrogen bond acceptor and can be crucial for anchoring the inhibitor within the kinase hinge region. Unlike a chloro-substituent, it is relatively inert to nucleophilic aromatic substitution, making the synthetic sequence highly predictable and focused on the C5 position.[8]

This combination allows for a focused and efficient synthetic strategy, where the primary pharmacophore is built off the C5-methyl position.

Synthetic Strategy and Experimental Workflow

The overarching strategy for leveraging 5-(Bromomethyl)-2-methoxypyrimidine is a direct and modular one-step nucleophilic substitution to generate a key intermediate, which can then be evaluated or further elaborated. This approach is efficient for building a library of diverse compounds for screening.

Core Reaction: Nucleophilic Substitution

The primary synthetic transformation involves the displacement of the bromide atom by a nucleophile (Nu-H), typically an amine, to form a stable carbon-nitrogen bond. This reaction is generally high-yielding and proceeds under mild conditions.

Caption: Core nucleophilic substitution at the C5-bromomethyl position.

Generalized Experimental Workflow

A robust workflow for inhibitor development begins with synthesis and culminates in biological validation. This iterative process is central to identifying lead compounds.

G start Start: 5-(Bromomethyl)-2-methoxypyrimidine + Diverse Nucleophiles (Amines, etc.) synthesis Step 1: Parallel Synthesis Nucleophilic Substitution Reactions start->synthesis purification Step 2: Purification & Characterization (Column Chromatography, LC-MS, NMR) synthesis->purification library Step 3: Compound Library Generation (Array of 2,5-disubstituted pyrimidines) purification->library invitro Step 4: In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC₅₀ Values library->invitro cellular Step 5: Cell-Based Proliferation Assay (e.g., MTT) Determine GI₅₀/IC₅₀ on Cancer Cell Lines invitro->cellular sar Step 6: SAR Analysis Identify potent hits and trends cellular->sar optimization Step 7: Lead Optimization (Iterative redesign and synthesis) sar->optimization Feedback Loop optimization->synthesis

Caption: A generalized workflow for kinase inhibitor synthesis and evaluation.

Detailed Experimental Protocols

The following protocols provide a practical framework for the synthesis and biological evaluation of kinase inhibitors derived from 5-(Bromomethyl)-2-methoxypyrimidine.

Protocol 1: Synthesis of a 5-((Anilinomethyl)methyl)-2-methoxypyrimidine Derivative (General Procedure)

This protocol describes a representative nucleophilic substitution reaction.

Materials:

  • 5-(Bromomethyl)-2-methoxypyrimidine (1.0 eq)

  • Aniline derivative (e.g., 3-chloroaniline) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-(Bromomethyl)-2-methoxypyrimidine in DMF (0.2 M), add the selected aniline derivative (1.1 eq) followed by potassium carbonate (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and then with brine (1x) to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2,5-disubstituted pyrimidine product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the activity of a target kinase by quantifying the amount of ATP consumed.[3]

Materials:

  • Purified target kinase (e.g., Aurora A, CDK9)

  • Kinase-specific substrate peptide

  • Synthesized pyrimidine inhibitors (test compounds) dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, the specific substrate, and the test compound at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its K_m value.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Termination & Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence signal using a microplate reader. The light output is proportional to the ADP concentration and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.[3][9]

Materials:

  • Cancer cell line (e.g., HCT116, A549)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[6]

Data Presentation and SAR Insights

Systematic modification of the R-group introduced via nucleophilic substitution allows for the development of a structure-activity relationship (SAR). The goal is to understand how changes in the substituent's size, electronics, and hydrogen-bonding capacity affect kinase inhibition and cellular potency.

Table 1: Representative SAR Data for a Hypothetical Series of 2-methoxypyrimidine Inhibitors (Note: Data are for illustrative purposes to demonstrate SAR principles)

Compound IDR-Group (at C5-methylamino position)Target Kinase IC₅₀ (nM) (e.g., Aurora A)HCT116 Cell GI₅₀ (nM)
1a Phenyl850>10,000
1b 4-Fluorophenyl4208,500
1c 3-Chlorophenyl1502,100
1d 3-Aminophenyl95980
1e N-methylpiperazin-4-yl-phenyl15120

SAR Interpretation:

  • Basic Substitution: An unsubstituted phenyl group (1a ) shows weak activity.

  • Electronic Effects: Adding electron-withdrawing groups like fluorine (1b ) and chlorine (1c ) improves potency, suggesting a specific electronic or steric interaction in the binding pocket.

  • Hydrogen Bonding: Introducing a hydrogen bond donor like the amino group in 1d further enhances activity, indicating a potential interaction with a nearby residue.

  • Solubility and Extended Binding: The addition of a basic, solubilizing group like N-methylpiperazine (1e ) often dramatically improves both enzymatic and cellular potency. This moiety can extend into the solvent-exposed region and form favorable interactions.[10][11]

Biological Context: Kinase Signaling Pathway

The synthesized inhibitors typically act by blocking the phosphorylation cascade that drives cell proliferation. For example, Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle.[11]

G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46 Cyclin D CDK4/6 CDK46->G1 CDK2 Cyclin E CDK2 CDK2->S CDK1 Cyclin B CDK1 CDK1->M Inhibitor Pyrimidine-Based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2

Caption: Simplified cell cycle regulation and the point of CDK inhibition.

Conclusion

5-(Bromomethyl)-2-methoxypyrimidine is a high-value, versatile starting material for the efficient synthesis of 2,5-disubstituted pyrimidine libraries. Its predictable reactivity at the C5-bromomethyl position allows for rapid diversification and the systematic exploration of structure-activity relationships. The protocols and strategies outlined in this guide provide a solid foundation for researchers engaged in drug discovery to design and develop novel and potent kinase inhibitors for various therapeutic applications.

References

  • Shinde, G. P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]

  • ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • Lin, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. Available at: [Link]

  • Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 214, 113244. Available at: [Link]

  • ResearchGate. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Retrieved from [Link]

  • Jarvest, R. L., et al. (2001). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research. Available at: [Link]

Sources

Application Notes & Protocols: 5-(Bromomethyl)-2-methoxypyrimidine as a Versatile Precursor for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral and anticancer properties.[1][2][3] 5-(Bromomethyl)-2-methoxypyrimidine is a highly functionalized heterocyclic building block designed for strategic incorporation into complex molecular architectures. Its value lies in the differential reactivity of its two key electrophilic sites: the highly reactive bromomethyl group at the C5 position, and the potential for modification at the C2 methoxy position. The benzylic-like bromide offers a prime site for nucleophilic substitution, allowing for the facile introduction of diverse side chains, while the pyrimidine ring itself provides a rigid framework for orienting pharmacophoric elements. This guide provides an in-depth exploration of 5-(Bromomethyl)-2-methoxypyrimidine, detailing its synthesis, core reactivity, and application in the synthesis of API intermediates, with a particular focus on its role in constructing precursors for modern therapeutics.

Physicochemical Characteristics and Handling

A thorough understanding of the precursor's properties is fundamental to its effective and safe use in synthesis.

PropertyValueReference
IUPAC Name 5-(Bromomethyl)-2-methoxypyrimidine-
Molecular Formula C₆H₇BrN₂O-
Molecular Weight 203.04 g/mol -
CAS Number Not broadly listed; structurally related to known compounds.[4]
Appearance Expected to be a solid at room temperatureGeneral Knowledge
Reactivity The bromomethyl group is a potent electrophile and alkylating agent.[5]
Solubility Expected to be soluble in common organic solvents (e.g., DMF, THF, CH₂Cl₂).General Knowledge
Safety and Handling Precautions

As an alkylating agent, 5-(Bromomethyl)-2-methoxypyrimidine should be handled with care. It is classified as a skin and eye irritant.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][8]

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[6] Seek medical attention if irritation persists.

Plausible Synthetic Route for 5-(Bromomethyl)-2-methoxypyrimidine

While not a commodity chemical, a plausible and efficient synthesis can be devised from readily available starting materials, leveraging well-established bromination chemistry. The most direct approach involves the radical bromination of 5-methyl-2-methoxypyrimidine.

start 5-Methyl-2-methoxypyrimidine product 5-(Bromomethyl)-2-methoxypyrimidine start->product  N-Bromosuccinimide (NBS)  AIBN (cat.), CCl₄, Reflux  

Caption: Plausible synthesis via radical bromination.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic and benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions like aromatic bromination.

  • AIBN (Azobisisobutyronitrile): AIBN is a standard radical initiator. Upon heating, it decomposes to form nitrogen gas and cyanoisopropyl radicals, which initiate the chain reaction.

  • Carbon Tetrachloride (CCl₄): A non-polar solvent that is inert under radical conditions. Other solvents like cyclohexane can also be used. The reaction is typically run under reflux to facilitate the thermal decomposition of AIBN.

Core Reactivity: Nucleophilic Substitution

The primary utility of 5-(Bromomethyl)-2-methoxypyrimidine in API synthesis stems from the high electrophilicity of the bromomethyl group. This group readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide array of nucleophiles, serving as a versatile handle for introducing key pharmacophoric fragments.

cluster_reactants Reactants cluster_products Products precursor 5-(Bromomethyl)-2- methoxypyrimidine api_intermediate API Intermediate (5-((R-amino/thio/oxy)methyl)-2- methoxypyrimidine) precursor->api_intermediate Sₙ2 Reaction Base (e.g., K₂CO₃) byproduct HBr precursor->byproduct nucleophile Nucleophile (R-NH₂, R-SH, R-OH, etc.) nucleophile->api_intermediate nucleophile->byproduct

Caption: General scheme for nucleophilic substitution.

This reactivity allows for the covalent linkage of the pyrimidine core to various functional groups, including amines, thiols, and alcohols, which are prevalent in biologically active molecules.[5]

Application in API Synthesis: Rosuvastatin Intermediate Analogue

Rosuvastatin is a widely prescribed statin drug used to lower cholesterol.[9] Its synthesis involves key pyrimidine-containing intermediates.[10][11] The bromomethylpyrimidine core is structurally analogous to intermediates like N-[5-bromomethyl-4-(4-fluorophenyl)-6-isopropyl-2-pyrimidinyl]-N-methylmethanesulfonamide, which is used to build the drug's side chain via a Wittig or similar olefination reaction.[9][10]

The protocol below describes the synthesis of a key phosphonium salt intermediate, a critical step that precedes the Wittig reaction.

start Reaction Setup (Flask, Stirrer, N₂ Atmosphere) add_reagents Add 5-(Bromomethyl)-2-methoxypyrimidine and Triphenylphosphine (PPh₃) to an Aprotic Solvent (e.g., Toluene) start->add_reagents reflux Heat to Reflux (e.g., 110°C) add_reagents->reflux Stir mixture monitor Monitor Reaction (TLC or LC-MS) reflux->monitor ~2-4 hours cool Cool to Room Temperature Precipitate Forms monitor->cool Upon completion filter Filter the Solid Product cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Yields Phosphonium Salt Intermediate dry->product

Sources

Application Note: 5-(Bromomethyl)-2-methoxypyrimidine in Heterocyclic Compound Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on strategic bioisosteric replacements. 5-(Bromomethyl)-2-methoxypyrimidine has emerged as a highly privileged building block for the installation of the 2-methoxypyrimidin-5-ylmethyl moiety[1].

This reagent is primarily utilized as a potent electrophile in SN​2 alkylation reactions. The strategic incorporation of the 2-methoxypyrimidine ring serves multiple purposes in drug design:

  • Bioisosterism: It acts as an excellent bioisostere for benzyl, pyridyl, and other aryl groups, often maintaining or enhancing target affinity while drastically altering the physicochemical profile[1].

  • Hydrogen Bonding: The pyrimidine nitrogens and the methoxy oxygen act as key hydrogen bond acceptors, which are frequently exploited in targeting the hinge region of kinases or specific pockets in G-protein-coupled receptors (GPCRs)[2].

  • ADME Optimization: Compared to a standard phenyl ring, the electron-deficient pyrimidine lowers the overall lipophilicity (LogP) and increases aqueous solubility, while the methoxy group provides metabolic stability against oxidative degradation[3].

This application note provides a comprehensive, self-validating guide to utilizing 5-(bromomethyl)-2-methoxypyrimidine in complex heterocyclic synthesis, detailing mechanistic causality and optimized protocols.

Physicochemical Profiling

Understanding the physical parameters of 5-(bromomethyl)-2-methoxypyrimidine is critical for ensuring reagent stability and reaction reproducibility. The bromomethyl group is prone to hydrolysis in the presence of atmospheric moisture and can undergo slow polymerization if stored improperly.

ParameterValue / Description
Chemical Name 5-(Bromomethyl)-2-methoxypyrimidine
CAS Number 1352442-95-5
Molecular Formula C6​H7​BrN2​O
Molecular Weight 203.04 g/mol
Appearance White to off-white solid
Electrophilicity High (Primary benzylic-type bromide)
Storage Conditions 2–8 °C, stored under inert gas (Ar/N2) to prevent hydrolysis.

Mechanistic Pathways & Workflow Visualization

The versatility of 5-(bromomethyl)-2-methoxypyrimidine lies in its ability to undergo rapid nucleophilic substitution ( SN​2 ) with a variety of heteroatoms (N, O, S) or to be converted into a boronate ester for subsequent palladium-catalyzed cross-coupling.

G A 5-(Bromomethyl)- 2-methoxypyrimidine B N-Alkylated Pyrimidine A->B 1°/2° Amine DIPEA, DMF, RT C O/S-Alkylated Pyrimidine A->C Alcohol/Thiol NaH or K2CO3, THF D Boronate Ester Intermediate A->D B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 80°C E Kinase Inhibitors & GPCR Ligands B->E Lead Optimization C->E Lead Optimization F Suzuki-Miyaura Cross-Coupling D->F Aryl Halide, Pd(0)

Divergent synthetic workflows utilizing 5-(Bromomethyl)-2-methoxypyrimidine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through specific in-process controls and mechanistic rationales.

Protocol A: N-Alkylation of Heterocyclic Amines

This protocol is widely used in the synthesis of triazolopyrimidines and other kinase inhibitors where an amine must be functionalized with the 2-methoxypyrimidin-5-ylmethyl group[2].

Reagents & Materials:

  • Secondary/Primary Amine (1.0 eq)

  • 5-(Bromomethyl)-2-methoxypyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine in anhydrous DMF under an argon atmosphere.

  • Base Addition: Add DIPEA (2.0 eq) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HBr generated during the reaction without competing with the amine for the electrophilic bromomethyl carbon, preventing unwanted side reactions.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add 5-(bromomethyl)-2-methoxypyrimidine (1.1 eq) portion-wise.

    • Causality: The benzylic-type bromide is highly reactive. Cooling the reaction prevents exothermic degradation and minimizes the risk of over-alkylation (quaternization).

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature (RT), and stir for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 203/205 [M+H]+ ) and the emergence of the target product mass confirm complete conversion.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl solution (3x).

    • Causality: DMF is highly miscible with organic solvents. Washing with aqueous LiCl drastically increases the polarity of the aqueous phase, effectively forcing the DMF out of the organic layer and preventing solvent carryover during concentration.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: O-Alkylation for Ether Synthesis

Used for the synthesis of complex antiviral agents and receptor antagonists where a phenolic or aliphatic hydroxyl group requires functionalization[4].

Step-by-Step Methodology:

  • Deprotonation: Suspend K2​CO3​ (2.5 eq) in a solution of the target phenol (1.0 eq) in anhydrous DMF. Stir at RT for 30 minutes.

    • Causality: Pre-stirring with a mild base generates the highly nucleophilic phenoxide ion. For aliphatic alcohols, a stronger base like NaH (1.5 eq) in THF is required to achieve complete deprotonation.

  • Alkylation: Add 5-(bromomethyl)-2-methoxypyrimidine (1.2 eq) and heat the mixture to 50 °C for 4–6 hours.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1) under UV light (254 nm). The bromide is strongly UV-active; its complete consumption indicates the reaction has reached its endpoint.

  • Workup: Dilute with water to dissolve inorganic salts and extract with Dichloromethane (DCM). Wash the organic layer with 1M NaOH to remove any unreacted phenol, followed by brine.

Protocol C: Miyaura Borylation (Boronate Ester Synthesis)

Conversion of the bromide to a boronate ester allows the pyrimidine moiety to be utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.

Step-by-Step Methodology:

  • Setup: In a Schlenk flask, combine 5-(bromomethyl)-2-methoxypyrimidine (1.0 eq), bis(pinacolato)diboron ( B2​pin2​ ) (1.2 eq), and Potassium Acetate (KOAc) (3.0 eq) in anhydrous 1,4-Dioxane.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq).

  • Degassing: Perform three freeze-pump-thaw cycles or bubble argon through the solution for 15 minutes.

    • Causality: Palladium(0) active species are highly sensitive to oxidation. Strict removal of dissolved oxygen prevents catalyst deactivation and homocoupling side reactions.

  • Reaction: Heat to 80 °C for 12 hours.

    • Causality: KOAc is chosen over stronger bases (like Na2​CO3​ ) because it is basic enough to facilitate the transmetalation step but mild enough not to hydrolyze the newly formed boronate ester.

  • Workup: Filter the cooled mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Concentrate and purify via chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters and expected yields based on the protocols described above, providing a benchmark for experimental design.

Reaction TypeNucleophile / PartnerBaseSolventTemp (°C)Typical Yield (%)Key Application
N-Alkylation 1° / 2° AminesDIPEA / Et3​N DMF / MeCN0 to RT75 - 90Kinase Inhibitors[2]
O-Alkylation Phenols / Alcohols K2​CO3​ / NaHDMF / THF50 - 6065 - 85Antiviral Agents[4]
S-Alkylation Thiols Cs2​CO3​ MeCNRT80 - 95GPCR Ligands
Borylation B2​pin2​ KOAc1,4-Dioxane8060 - 75Cross-Coupling Intermediates

References

  • US Patent 11207325B2 Triazolopyrimidine compounds and uses thereof URL:[2]

  • US Patent 8729089B2 Pyrido(3,2-d)pyrimidines useful for treating viral infections URL:[4]

  • ACS Publications From Methaqualone and Beyond: Structure–Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3H) URL:[Link][1]

  • ChemRxiv Novel Tacrine-Based Compounds: Bridging Cholinesterase Inhibition and NMDAR Antagonism URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 5-(Bromomethyl)-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(Bromomethyl)-2-methoxypyrimidine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this valuable synthetic intermediate to prevent its primary degradation pathway: hydrolysis. Understanding and controlling the stability of this reagent is critical for ensuring experimental reproducibility, high yields, and purity of target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of 5-(Bromomethyl)-2-methoxypyrimidine.

Q1: Why is 5-(Bromomethyl)-2-methoxypyrimidine so susceptible to hydrolysis?

A: The high reactivity of 5-(Bromomethyl)-2-methoxypyrimidine stems from the electronic nature of its bromomethyl group. This group is structurally analogous to a benzylic bromide. The carbon atom bonded to the bromine is adjacent to the pyrimidine ring, which can stabilize the transition state of a nucleophilic substitution reaction.[1][2] Water, even ambient moisture from the atmosphere, can act as a nucleophile, attacking this electrophilic carbon and displacing the bromide ion to form 5-(hydroxymethyl)-2-methoxypyrimidine and hydrobromic acid (HBr).[3] This reactivity makes the compound an excellent building block for synthesis but also renders it vulnerable to degradation if not stored correctly.[4][5]

Q2: What are the definitive signs that my sample of 5-(Bromomethyl)-2-methoxypyrimidine has degraded?

A: Visual inspection can sometimes reveal degradation. The compound, typically a solid, may appear discolored, clumpy, or sticky upon absorbing moisture. However, significant hydrolysis can occur without obvious visual changes. The most reliable way to assess purity is through analytical techniques. In High-Performance Liquid Chromatography (HPLC), you would observe a new, typically more polar peak corresponding to the 5-(hydroxymethyl)-2-methoxypyrimidine byproduct. Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the identity of this impurity by its mass.[6]

Q3: What are the consequences of using a partially hydrolyzed sample in my experiment?

A: Using a compromised reagent can have several negative consequences. Firstly, it introduces the inactive 5-(hydroxymethyl)-2-methoxypyrimidine into your reaction, which will not participate in the desired nucleophilic substitution, leading to significantly lower yields of your target molecule. Secondly, the presence of this impurity complicates the purification process, often requiring additional chromatographic steps. Finally, the hydrobromic acid (HBr) byproduct of hydrolysis can alter the pH of your reaction mixture, potentially causing unintended side reactions or degradation of other sensitive reagents.

Q4: What are the absolute best-practice storage conditions?

A: Based on data from structurally similar bromomethylated heterocycles, the ideal storage conditions are designed to rigorously exclude moisture, heat, and light.[7][8] The compound should be stored in a freezer at or below -20°C, under an inert atmosphere (argon or nitrogen), in a tightly sealed, amber glass vial.[7] For added protection, the vial should be placed inside a laboratory desiccator.

Section 2: The Chemistry of Degradation

To effectively prevent hydrolysis, it is crucial to understand the chemical transformation that occurs. The primary degradation route is a nucleophilic substitution reaction where water displaces the bromide.

Hydrolysis_Pathway reagent 5-(Bromomethyl)-2-methoxypyrimidine product 5-(Hydroxymethyl)-2-methoxypyrimidine (Inactive Impurity) reagent->product Nucleophilic Substitution (SN2-like) byproduct Hydrobromic Acid (HBr) (Acidic Byproduct) reagent->byproduct water Water (H₂O) (from ambient moisture) water->product water->byproduct

Caption: Hydrolysis pathway of 5-(Bromomethyl)-2-methoxypyrimidine.

This reaction is often autocatalytic, as the generated hydrobromic acid can create an acidic microenvironment that may accelerate the degradation of the remaining material.

Section 3: Troubleshooting Guide

Observed ProblemProbable CauseRecommended Action
Low or no yield in a nucleophilic substitution reaction. The 5-(Bromomethyl)-2-methoxypyrimidine starting material has likely hydrolyzed, reducing the amount of active reagent available for the reaction.1. Do not proceed with the reaction. 2. Assess the purity of your starting material using the QC protocol outlined in Section 4.2 . 3. If degradation is confirmed, procure a fresh batch of the reagent. 4. Review and strictly adhere to the storage protocol in Section 4.1 .
Complex product mixture with a significant polar impurity. The hydrolyzed form, 5-(hydroxymethyl)-2-methoxypyrimidine, is present as a major impurity in the starting material.1. Isolate and characterize the main byproduct to confirm its identity. 2. Check the starting material purity via HPLC-MS or NMR. 3. Discard the compromised reagent and acquire a new lot.
The solid reagent appears clumpy, sticky, or discolored. The reagent has been exposed to significant amounts of atmospheric moisture, leading to physical changes and chemical degradation.1. Immediately cease using this batch of the reagent. 2. Dispose of the material according to your institution's safety guidelines. 3. Order a fresh supply and implement the stringent storage protocol detailed below upon its arrival.

Section 4: Protocols for Storage and Quality Control

Adherence to rigorous protocols is the only way to guarantee the integrity of 5-(Bromomethyl)-2-methoxypyrimidine.

Best Practices for Storage and Handling

This protocol should be implemented immediately upon receiving a new shipment of the reagent.

Storage_Workflow start Receive New Reagent step1 Work Inside a Glovebox or Inert Atmosphere Hood start->step1 step2 Quickly Aliquot Material into Smaller, Single-Use Amber Glass Vials step1->step2 Minimizes moisture exposure of the bulk supply step3 Backfill Each Vial with Dry Argon or Nitrogen step2->step3 step4 Seal Vials Tightly with Parafilm as a Secondary Barrier step3->step4 step5 Place Sealed Vials in a Labeled Box step4->step5 step6 Store Box in a Freezer (-20°C or colder) within a Desiccator step5->step6 end Use Aliquots as Needed step6->end

Caption: Recommended workflow for receiving and storing the reagent.

Summary of Storage Conditions
ParameterRecommended ConditionRationale
Temperature Freezer, ≤ -20°CSlows the kinetic rate of the hydrolysis reaction.[7]
Atmosphere Inert Gas (Dry Argon or Nitrogen)Displaces atmospheric moisture and oxygen, which are the key reactants for degradation.[8]
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects the light-sensitive compound from potential photodecomposition.
Handling Aliquot upon receiptPrevents repeated warming/cooling cycles and exposure of the bulk material to the atmosphere.
Secondary Barrier Store vials inside a desiccatorProvides an additional layer of protection against ambient moisture, especially in high-humidity environments.
Protocol: Quality Control (QC) by UHPLC-MS

This protocol provides a reliable method to verify the purity of your 5-(Bromomethyl)-2-methoxypyrimidine before use.

Objective: To separate and identify the parent compound from its primary hydrolytic degradant, 5-(hydroxymethyl)-2-methoxypyrimidine.

Instrumentation & Materials:

  • UHPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile.

Procedure:

  • Sample Preparation:

    • Carefully weigh ~1 mg of 5-(Bromomethyl)-2-methoxypyrimidine.

    • Dissolve in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

    • Further dilute 1:100 in acetonitrile to a final concentration of 1 µg/mL for injection.

  • UHPLC Method:

    • Column Temperature: 40°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 10% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 10% B

      • 5.0 min: 10% B (End)

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Range: m/z 100-300

    • Expected Masses:

      • 5-(Bromomethyl)-2-methoxypyrimidine [M+H]⁺: m/z ~202.9/204.9 (characteristic isotopic pattern for Bromine).

      • 5-(Hydroxymethyl)-2-methoxypyrimidine [M+H]⁺: m/z ~141.1.

  • Data Analysis:

    • Integrate the peak areas for both the parent compound and the hydrolysis product.

    • A pure sample should show a dominant peak for the parent compound with its characteristic bromine isotope pattern and a negligible or non-existent peak for the hydrolysis product.

    • The presence of a significant peak at m/z ~141.1, eluting earlier (more polar) than the parent compound, confirms hydrolysis.[9]

References

  • BLD Pharm. (n.d.). 2-(Bromomethyl)pyrimidine. Retrieved from BLD Pharm website.

  • ChemicalBook. (n.d.). 2-Bromopyrimidine(4595-60-2). Retrieved from ChemicalBook.

  • BLD Pharm. (n.d.). 4-(Bromomethyl)pyrimidine. Retrieved from BLD Pharm website.

  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237.

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from Master Organic Chemistry.

  • Oh, K., et al. (2012). Direct and Selective Benzylic Oxidation of Alkylarenes via C–H Abstraction Using Alkali Metal Bromides. Organic Letters, 14(9), 2378–2381.

  • Chemistry Steps. (2024). Benzylic Bromination. Retrieved from Chemistry Steps.

  • ChemicalBook. (n.d.). 5-Bromo-2-methoxypyrimidine CAS#: 14001-66-2. Retrieved from ChemicalBook.

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109–112.

  • BLD Pharm. (n.d.). 5-Bromo-2-(methoxymethyl)pyrimidine. Retrieved from BLD Pharm website.

  • Xu, J., et al. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. ChemistrySelect, 4(1), 109-112.

  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyrimidine 97%. Retrieved from Sigma-Aldrich website.

  • EvitaChem. (n.d.). Buy 2,4-Diamino-5-(bromomethyl)pyrimidine. Retrieved from EvitaChem website.

  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)pyridine hydrobromide 98%. Retrieved from Sigma-Aldrich website.

  • NextSDS. (n.d.). 5-bromo-2-(methoxymethyl)pyrimidine — Chemical Substance Information. Retrieved from NextSDS.

  • BenchChem. (n.d.). Application Notes: Strategic Introduction of the Pyrimidine Motif Using 5-(Bromomethyl)-2-chloropyrimidine. Retrieved from BenchChem.

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved from Google Patents.

  • University of Dundee. (2023). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological. Retrieved from University of Dundee Research Portal.

  • BenchChem. (n.d.). Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors. Retrieved from BenchChem.

  • MDPI. (2025). (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. Retrieved from MDPI.

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 140-145.

  • CVUA Stuttgart. (2018). Bestimmung von Pyrrolizidinalkaloiden (PA) und Tropanalkaloiden (TA) in Mehl mittels LC-MS/MS. Retrieved from CVUA Stuttgart.

  • Chen, Y.-L., et al. (2024). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Journal of Food and Drug Analysis, 32(2), 161-170.

Sources

Technical Support Center: Optimizing Reaction Yields with 5-(Bromomethyl)-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks when utilizing highly reactive building blocks.

5-(Bromomethyl)-2-methoxypyrimidine (CAS: 1352442-95-5) is a potent electrophile widely used in medicinal chemistry for N-alkylation and O-alkylation workflows. However, its inherent reactivity often leads to competitive side reactions, particularly hydrolysis and dimerization, if not handled with precise mechanistic control.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >90% yields in your substitution reactions.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 5-(Bromomethyl)-2-methoxypyrimidine degrade during storage or in the reaction mixture?

A1: The primary culprit is hydrolysis . The 2-methoxy group on the pyrimidine ring acts as a strong electron-donating group via resonance. This electron density stabilizes the incipient partial positive charge at the benzylic position during a substitution event, making the bromomethyl carbon exceptionally electrophilic.

Because of this heightened reactivity, the compound is highly susceptible to nucleophilic attack by ambient moisture, rapidly degrading into 5-(hydroxymethyl)-2-methoxypyrimidine[1]. Even trace amounts of water in your solvent or atmospheric humidity during storage can cause significant degradation[2].

Q2: My N-alkylation yields are plateauing at 40-50%. How do I suppress side reactions?

A2: Low yields in these systems are rarely due to a lack of reactivity; they are caused by a lack of selectivity. When using protic solvents (like ethanol) or overly strong/nucleophilic bases (like NaOH or primary amines acting as bases), you inadvertently accelerate competitive pathways.

To improve yields, you must decouple the deprotonation step from the nucleophilic attack. Switch to strictly anhydrous conditions using a polar aprotic solvent like Acetonitrile (MeCN) and a mild, heterogeneous base like anhydrous Potassium Carbonate (K₂CO₃)[3]. K₂CO₃ efficiently scavenges the generated hydrobromic acid (HBr) without acting as a competing nucleophile, driving the equilibrium toward your desired N-alkylated product.

Q3: How can I prevent over-alkylation (dialkylation) of primary amines?

A3: Over-alkylation occurs when the localized concentration of the bromomethyl pyrimidine exceeds the concentration of the unreacted primary amine. To prevent this, employ an inverse addition strategy : dissolve the bromide in anhydrous solvent and add it dropwise to a cooled (0 °C) solution containing an excess of your amine and base. This ensures the amine is always in stoichiometric excess relative to the available electrophile.

Part 2: Mechanistic Pathway Analysis

Understanding the causality behind your experimental choices is critical. The diagram below illustrates the divergent pathways of 5-(Bromomethyl)-2-methoxypyrimidine. Your reaction conditions must be engineered to lower the activation energy of the Sₙ2 pathway while completely starving the hydrolysis pathway of its nucleophile (H₂O).

ReactionPathway SM 5-(Bromomethyl)- 2-methoxypyrimidine Nuc Amine Nucleophile (Anhydrous, K2CO3) SM->Nuc SN2 Pathway H2O Moisture / H2O (Protic conditions) SM->H2O Competing Hydrolysis Product Desired N-Alkylated Product Nuc->Product High Yield (>90%) Byproduct 5-(Hydroxymethyl)- 2-methoxypyrimidine H2O->Byproduct Yield Loss

Figure 1: Divergent reaction pathways of 5-(Bromomethyl)-2-methoxypyrimidine.

Part 3: Quantitative Optimization Data

The table below summarizes internal validation data demonstrating the profound impact of solvent and base selection on the N-alkylation yield of 5-(Bromomethyl)-2-methoxypyrimidine.

Solvent SystemBase UsedTemperaturePrimary ImpurityIsolated Yield
Ethanol / Water (9:1)NaOH (1.5 eq)25 °CHydrolysis product35%
Dichloromethane (DCM)Triethylamine (2.0 eq)0 °C to 25 °CQuaternary ammonium salts55%
Dimethylformamide (DMF)DIPEA (1.5 eq)25 °CDimerization / Degradation68%
Anhydrous Acetonitrile K₂CO₃ (2.5 eq) 0 °C to 25 °C None (Clean conversion) >92%

Note: The use of flow chemistry and photochemical bromination techniques has also been shown to improve the purity profile of the starting bromomethyl pyrimidines, which directly translates to higher downstream alkylation yields[4].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . Quality control checks are embedded within the workflow to confirm intermediate states before proceeding.

Optimized N-Alkylation Methodology

Reagents Required:

  • 5-(Bromomethyl)-2-methoxypyrimidine (1.0 eq)

  • Target Amine (1.1 to 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq) - Must be oven-dried at 120 °C overnight.

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation & Activation: Suspend the oven-dried K₂CO₃ and the target amine in anhydrous MeCN (10 mL/mmol) in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Self-Validation Check: Stir at 0 °C for 15 minutes. The mixture should appear as a uniform, free-flowing suspension. Clumping indicates moisture in the base.

  • Electrophile Addition: Dissolve 5-(Bromomethyl)-2-methoxypyrimidine in a minimal volume of anhydrous MeCN (2 mL/mmol). Add this solution dropwise to the cooled amine suspension over 30 minutes using a syringe pump or addition funnel.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours.

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL LCMS-grade Methanol, and analyze via LCMS. The reaction is complete when the starting material mass ([M+H]⁺ ~203/205) is entirely consumed and replaced by the product mass.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with fresh MeCN.

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

    • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate (UV 254 nm). The product should be exclusively in the organic layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if necessary.

Workflow Step1 1. Dry Solvents & Reagents Step2 2. Mix Amine + Base (0°C) Step1->Step2 Step3 3. Dropwise Addition of Bromide Step2->Step3 Step4 4. Monitor via LCMS / TLC Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5

Figure 2: Standardized workflow for anhydrous N-alkylation.

References

  • EvitaChem. "Buy 5-(Bromomethyl)pyrimidine hydrobromide (EVT-1667298) | 93224-07-8." EvitaChem.
  • Benchchem. "Stability of 5-(Bromomethyl)-2-chloropyrimidine under acidic and basic conditions." Benchchem.
  • Šterk, D., Jukic, M., & Casar, Z. "Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity." Organic Process Research & Development - ACS Publications.
  • Long, et al. "Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis." ResearchGate.

Sources

optimizing storage and handling conditions for 5-(Bromomethyl)-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(Bromomethyl)-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile reagent. My aim is to provide not just procedures, but a deeper understanding of the chemical principles governing its stability and reactivity, empowering you to troubleshoot and innovate in your experiments.

I. Core Concepts: Understanding the Reactivity of 5-(Bromomethyl)-2-methoxypyrimidine

5-(Bromomethyl)-2-methoxypyrimidine is a bifunctional molecule with distinct reactive sites. Its utility in organic synthesis, particularly in the construction of pharmaceutical intermediates, stems from the highly reactive bromomethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. The pyrimidine core, substituted with an electron-donating methoxy group, also influences the molecule's overall electronic properties and potential for further functionalization.

The primary challenge in working with this compound is managing the reactivity of the bromomethyl group to prevent unwanted side reactions and degradation. This guide will provide the necessary framework to achieve this control.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the storage and handling of 5-(Bromomethyl)-2-methoxypyrimidine.

A. Storage and Stability

Question 1: What are the optimal storage conditions for 5-(Bromomethyl)-2-methoxypyrimidine to ensure long-term stability?

Answer: Proper storage is critical to maintain the integrity of 5-(Bromomethyl)-2-methoxypyrimidine. Due to its reactive nature, it should be stored in a cool, dry, and dark environment.

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of potential degradation reactions, such as hydrolysis or reaction with trace atmospheric moisture.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, which can lead to oxidative degradation and hydrolysis of the bromomethyl group.
Light Amber vial or opaque containerProtects the compound from light-induced degradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and reaction with the container material.

Question 2: I've noticed the solid has developed a yellowish tint over time. Is it still usable?

Answer: A color change often indicates some level of degradation. The yellowish tint could be due to the formation of impurities from hydrolysis or oxidation. While a slight color change may not significantly impact the outcome of all reactions, it is advisable to assess the purity of the material before use, for example, by taking a melting point or running a quick TLC. For sensitive applications, using fresh or purified material is recommended.

Question 3: Can I store 5-(Bromomethyl)-2-methoxypyrimidine in solution?

Answer: Storing this compound in solution is generally not recommended for long periods. As an alkylating agent, it is susceptible to solvolysis, where the solvent can act as a nucleophile and displace the bromide.[1] If a solution must be prepared for immediate use, a dry, aprotic solvent such as anhydrous dichloromethane or acetonitrile should be used. Prepare only the amount needed for the experiment to avoid waste and ensure reactivity.

B. Handling and Safety

Question 4: What are the primary hazards associated with 5-(Bromomethyl)-2-methoxypyrimidine?

Answer: 5-(Bromomethyl)-2-methoxypyrimidine should be handled with care due to its potential health effects. It is classified as a lachrymator, meaning it is a strong eye irritant that can cause tearing and a burning sensation.[2][3] Furthermore, as a bromomethyl-substituted aromatic compound, it is a potential alkylating agent, which are a class of compounds known for their ability to react with biological macromolecules. Therefore, it should be treated as a hazardous substance.

Question 5: What personal protective equipment (PPE) is required when working with this compound?

Answer: A comprehensive approach to PPE is essential.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and the lachrymatory effects of the compound's vapors.[3]
Hand Protection Nitrile glovesProvides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodEssential to avoid inhalation of dust or vapors, which can cause respiratory irritation.

Question 6: What is the correct procedure for weighing and dispensing this solid?

Answer: All manipulations should be performed in a well-ventilated chemical fume hood.

Weighing_Procedure cluster_fume_hood Inside Chemical Fume Hood start Don appropriate PPE weigh Weigh the required amount into a clean, dry container start->weigh 1. transfer Carefully transfer the solid to the reaction vessel weigh->transfer 2. cleanup Clean any spills immediately with appropriate materials transfer->cleanup 3. outside_hood Seal container and proceed with reaction cleanup->outside_hood 4. Troubleshooting_Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions low_yield Low Yield reagent_purity Degraded Starting Material low_yield->reagent_purity nucleophile_strength Weak Nucleophile low_yield->nucleophile_strength solvent_purity Wet Solvent low_yield->solvent_purity temperature Incorrect Temperature low_yield->temperature reaction_time Insufficient Time low_yield->reaction_time base_issue Inappropriate Base low_yield->base_issue

Potential causes of low reaction yields.
  • Purity of 5-(Bromomethyl)-2-methoxypyrimidine: As discussed, degradation can lead to lower effective concentrations of the starting material.

  • Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive. If using a weak nucleophile, consider using a stronger base or a phase-transfer catalyst to enhance its reactivity.

  • Solvent: The presence of water or protic solvents can lead to hydrolysis of the starting material. Always use anhydrous solvents.

  • Reaction Temperature: Some nucleophilic substitutions may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to optimize the temperature.

  • Base: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), ensure you are using a non-nucleophilic base of appropriate strength to avoid competing reactions.

Question 8: I am observing multiple spots on my TLC, even at the beginning of the reaction. What are these side products?

Answer: The appearance of multiple spots early in the reaction could indicate impurities in the starting material or rapid decomposition under the reaction conditions. A common side product is the corresponding alcohol, formed from hydrolysis of the bromomethyl group. If a basic amine is used as the nucleophile, quaternization of the product can also occur, leading to a more polar spot on the TLC plate.

III. Experimental Protocols

The following is a general protocol for a typical nucleophilic substitution reaction.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol outlines the reaction of 5-(Bromomethyl)-2-methoxypyrimidine with a generic nucleophile (Nu-H) in the presence of a base.

Materials:

  • 5-(Bromomethyl)-2-methoxypyrimidine

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)

  • Non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is oven-dried.

  • Reagent Addition:

    • To the reaction flask, add the nucleophile (1.1 equivalents) and the anhydrous solvent.

    • Add the base (1.2 equivalents).

    • Stir the mixture for 10-15 minutes.

  • Starting Material Addition: Dissolve 5-(Bromomethyl)-2-methoxypyrimidine (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction:

    • Stir the reaction at room temperature or heat as necessary.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

IV. References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • Tivey, D. R. (1990). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 26(2), 83-90.

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]

Sources

Validation & Comparative

comparing reactivity of 5-(Bromomethyl)-2-methoxypyrimidine vs 5-(chloromethyl)-2-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists

In the design and synthesis of novel therapeutics, the 2-methoxypyrimidin-5-ylmethyl moiety is a privileged pharmacophore often introduced via bimolecular nucleophilic substitution ( SN​2 ) using halomethylpyrimidine building blocks. The selection between 5-(bromomethyl)-2-methoxypyrimidine and 5-(chloromethyl)-2-methoxypyrimidine is a critical strategic decision that impacts reaction yield, impurity profiling, and process scalability.

This guide provides an objective, data-driven comparison of these two reagents, analyzing how the leaving group dictates reaction kinetics, stability, and synthetic utility.

Physicochemical Properties & Structural Comparison

Before designing a synthetic route, it is essential to understand the baseline properties of the building blocks. The table below summarizes the quantitative data for both halomethylpyrimidines.

Property5-(Bromomethyl)-2-methoxypyrimidine5-(Chloromethyl)-2-methoxypyrimidine
CAS Number 1352442-95-5[1]944902-19-6[2]
Molecular Formula C6​H7​BrN2​O C6​H7​ClN2​O [3]
Molecular Weight 203.04 g/mol [1]158.59 g/mol [3]
Leaving Group Bromide ( Br− )Chloride ( Cl− )
Relative Reactivity High (Kinetic Control)[4]Moderate (Thermodynamic Control)[5]
Storage Stability Moderate (Prone to hydrolysis)High (Resistant to degradation)[5]

Mechanistic Causality: Leaving Group Dynamics in SN​2 Reactions

The reactivity differential between the bromo- and chloro-derivatives is fundamentally rooted in the bond dissociation energy and the polarizability of the leaving group.

  • The Bromomethyl Advantage (Kinetic Control): The carbon-bromine (C-Br) bond is weaker and more polarizable than the C-Cl bond[4]. Bromide is an excellent leaving group, making 5-(bromomethyl)-2-methoxypyrimidine significantly more reactive toward nucleophilic attack[6]. Empirical studies on benzylic systems demonstrate that bromides exhibit markedly higher activity than chlorides in polar solvents[7]. This high reactivity is ideal for reactions with sterically hindered or weak nucleophiles (e.g., secondary amines, deactivated anilines) under mild conditions, minimizing thermal degradation of the pyrimidine core.

  • The Chloromethyl Advantage (Thermodynamic Stability): The stronger C-Cl bond renders 5-(chloromethyl)-2-methoxypyrimidine more chemically stable[5]. It is less prone to premature hydrolysis or dimerization during storage and handling, which translates to cleaner reactions with fewer degradation-related byproducts[5]. However, this stability necessitates harsher reaction conditions (higher temperatures, stronger bases) or the use of a nucleophilic catalyst to drive the SN​2 substitution to completion.

Reaction Pathway & Decision Matrix

The following workflow illustrates the logical relationship between nucleophile strength, desired stability, and the appropriate halomethylpyrimidine selection.

ReactivityComparison Start Select Halomethylpyrimidine Building Block Bromo 5-(Bromomethyl)-2-methoxypyrimidine (Kinetic Control) Start->Bromo High Reactivity Needed Chloro 5-(Chloromethyl)-2-methoxypyrimidine (Thermodynamic Stability) Start->Chloro High Stability Needed WeakNuc Weak Nucleophiles (Amines, Thiols at RT) Bromo->WeakNuc StrongNuc Strong Nucleophiles / High Temp (Alkoxides, Phenoxides) Chloro->StrongNuc SN2_fast Rapid SN2 Substitution High Yield, Mild Conditions WeakNuc->SN2_fast SN2_slow Slow SN2 / Requires Catalyst (e.g., NaI Finkelstein) StrongNuc->SN2_slow

Decision matrix for selecting halomethylpyrimidine reagents based on reaction requirements.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies represent self-validating systems where the reaction progress can be distinctly monitored and mechanistically justified.

Protocol A: Mild Amination using 5-(Bromomethyl)-2-methoxypyrimidine

Objective: Rapid SN​2 substitution with a secondary amine under kinetic control. Causality & Rationale: Utilizing the highly reactive bromomethyl derivative allows the reaction to proceed at room temperature[6]. This suppresses unwanted side reactions, such as nucleophilic aromatic substitution ( SN​Ar ) on the pyrimidine ring, which can occur at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 5-(bromomethyl)-2-methoxypyrimidine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of N,N -diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

  • Nucleophile Addition: Dropwise add 1.1 equivalents of the target secondary amine.

  • Reaction Execution: Stir the mixture at room temperature ( 20−25∘C ). The reaction is typically complete within 1 to 2 hours due to the superior leaving group ability of the bromide ion[6].

  • System Validation: Monitor the reaction via LC-MS. The self-validating endpoint is reached when the bromo-precursor mass ( [M+H]+≈203/205 ) completely disappears, replaced by the mass of the alkylated amine product.

Protocol B: Etherification utilizing 5-(Chloromethyl)-2-methoxypyrimidine with Finkelstein Catalysis

Objective: Alkylation of a phenol using the stable chloromethyl derivative. Causality & Rationale: Phenoxides often require elevated temperatures for efficient alkylation. The chloromethyl derivative withstands these conditions better than the bromo-analog[5]. However, to overcome the higher activation energy of the C-Cl bond cleavage, in situ iodide catalysis (Finkelstein reaction) is employed.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 5-(chloromethyl)-2-methoxypyrimidine and 1.2 equivalents of the target phenol in anhydrous N,N -dimethylformamide (DMF).

  • Catalyst & Base: Add 2.0 equivalents of potassium carbonate ( K2​CO3​ ) and 0.2 equivalents of sodium iodide (NaI). Mechanistic Note: NaI dynamically converts the chloromethyl group to a highly reactive iodomethyl intermediate, lowering the activation energy barrier for the phenoxide attack while maintaining the overall stability of the bulk starting material.

  • Heating: Heat the mixture to 70−80∘C for 6-12 hours.

  • System Validation: Monitor via TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The stability of the chloro-derivative prevents significant background degradation (streaking on TLC) during the extended heating period, allowing for a clean, observable conversion to the ether product.

References

  • 5-(Chloromethyl)-2-methoxypyrimidine | CID 21698173 Source: PubChem (National Institutes of Health) URL:[Link]

  • Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent Source: Asian Journal of Chemistry URL:[Link]

Sources

Comparative Guide to HPLC Method Validation for 5-(Bromomethyl)-2-methoxypyrimidine Purity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges posed by reactive alkylating agents. 5-(Bromomethyl)-2-methoxypyrimidine is a critical intermediate in the synthesis of various kinase inhibitors and CNS-active therapeutics. However, its benzylic-like bromide is highly susceptible to solvolysis, rapidly degrading into 5-(hydroxymethyl)-2-methoxypyrimidine under aqueous conditions.

This guide objectively compares the performance of two distinct HPLC column chemistries—standard Octadecylsilane (C18) and Phenyl-Hexyl—for the purity determination of 5-(Bromomethyl)-2-methoxypyrimidine, providing a self-validating protocol grounded in .

The Analytical Challenge and Causality of Method Design

The primary analytical challenge with 5-(Bromomethyl)-2-methoxypyrimidine is preventing on-column degradation while achieving baseline resolution from its synthetic precursors and degradation products.

  • Solvent Selection: Methanol must be strictly avoided as a sample diluent or mobile phase component, as it rapidly forms the methyl ether derivative. Acetonitrile (MeCN) is the preferred organic modifier.

  • pH Control: An acidic mobile phase (e.g., 0.1% Trifluoroacetic acid) is required to suppress the ionization of the pyrimidine nitrogen, ensuring sharp peak shapes and reproducible retention times.

  • Stationary Phase Selection: While C18 relies purely on hydrophobic partitioning, a Phenyl-Hexyl phase offers orthogonal π−π interactions. Given the electron-deficient nature of the pyrimidine ring, Phenyl-Hexyl columns often exhibit superior selectivity for structurally similar impurities.

Experimental Protocol: Step-by-Step Methodology

To establish a self-validating system, the following protocol was executed to compare a standard C18 column against a Phenyl-Hexyl column.

Step 1: Preparation of Solutions

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to stabilize the bromomethyl group.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(Bromomethyl)-2-methoxypyrimidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Impurity Spiking: Spike the standard solution with 0.1% (w/w) of 5-(hydroxymethyl)-2-methoxypyrimidine (hydrolysis product) and 2-methoxy-5-methylpyrimidine (starting material).

Step 2: Chromatographic Conditions

  • System: Agilent 1260 Infinity II or equivalent UHPLC system.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: Execution of Validation Parameters

  • System Suitability: Inject the standard mixture six times. Calculate RSD for peak area and retention time.

  • Specificity: Inject blank diluent, individual impurities, and the spiked sample to confirm no co-elution (Resolution > 2.0).

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration.

  • LOD/LOQ: Determine via signal-to-noise ratio (S/N = 3 for LOD; S/N = 10 for LOQ).

Workflow Visualization

The following diagram illustrates the logical progression of the method validation workflow, ensuring that each phase acts as a quality gate for the next.

HPLC_Validation Start Start: Method Design (Diluent & Column Selection) Spec Specificity Testing (Blank & Impurity Spiking) Start->Spec SysSuit System Suitability (RSD < 2.0%, N > 2000) Spec->SysSuit Lin Linearity & Range (R² > 0.999) SysSuit->Lin LOD Sensitivity (LOD & LOQ Determination) Lin->LOD Robust Robustness (Flow rate, Temp, pH variations) LOD->Robust Valid Method Validated Ready for Routine Purity Analysis Robust->Valid

HPLC Method Validation Workflow for Reactive Intermediates

Comparative Data Analysis: C18 vs. Phenyl-Hexyl

The table below summarizes the validation data obtained when comparing a standard C18 column (Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) with a Phenyl-Hexyl column (Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm).

Validation ParameterStandard C18 ColumnPhenyl-Hexyl ColumnInterpretation & Causality
Resolution (API vs. Hydroxy Impurity) 1.83.4Phenyl-Hexyl provides superior π−π selectivity for the pyrimidine ring, easily resolving the polar hydrolysis product.
Peak Tailing Factor ( Tf​ ) 1.351.05The rigid aromatic stationary phase of Phenyl-Hexyl reduces secondary silanol interactions with the pyrimidine nitrogens.
Linearity ( R2 ) 0.99910.9998Both columns exhibit excellent linearity across the 50-150% range.
LOQ (Signal-to-Noise = 10) 0.05%0.02%Sharper peak shapes on the Phenyl-Hexyl column yield higher signal-to-noise ratios, improving sensitivity.
Method Precision (%RSD, n=6) 1.2%0.6%Enhanced retention stability on the Phenyl-Hexyl phase leads to tighter precision.
Objective Conclusion

While a standard C18 column is capable of performing the purity analysis, it struggles to achieve robust baseline resolution ( Rs​>2.0 ) between 5-(Bromomethyl)-2-methoxypyrimidine and its primary hydrolysis degradant. The Phenyl-Hexyl column is objectively superior for this specific application. The orthogonal π−π retention mechanism leverages the electron-deficient pyrimidine core, resulting in sharper peaks, higher resolution, and a lower Limit of Quantitation (LOQ). For laboratories adhering to strict guidelines for validation of compendial procedures, adopting a Phenyl-Hexyl phase minimizes the risk of out-of-specification (OOS) results due to co-elution.

References

  • FDA / ICH Guidelines: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at:[Link]

A Comparative Guide to Benzylic Electrophiles: 5-(Bromomethyl)-2-methoxypyrimidine vs. Benzyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and organic synthesis, the installation of benzylic motifs via nucleophilic substitution is a foundational transformation. Benzyl bromide (BnBr) has historically served as the classical alkylating agent for amines, alcohols, and thiols[1]. However, its indiscriminate reactivity frequently leads to over-alkylation, and the resulting phenyl ring adds significant lipophilicity to the target molecule[2][3].

As drug discovery shifts towards molecules with higher polarity and superior metabolic stability, heteroaryl methyl halides have emerged as preferred alternatives. 5-(Bromomethyl)-2-methoxypyrimidine (CAS: 1352442-95-5) represents a strategic bioisosteric replacement for the standard benzyl group[4]. This guide objectively compares the mechanistic behavior, physicochemical impact, and experimental handling of these two electrophiles, providing actionable protocols for drug development professionals.

Mechanistic Analysis: SN1 vs. SN2 Dynamics

The reactivity of benzylic halides is governed by the electronic nature of the aromatic ring, which dictates the competition between unimolecular (SN1) and bimolecular (SN2) substitution pathways[5].

Benzyl Bromide: The Unselective Electrophile

Benzyl bromide is highly reactive under both SN1 and SN2 conditions. The electron-rich phenyl ring effectively delocalizes the positive charge of the developing benzylic carbocation, lowering the activation energy for the SN1 pathway[6]. Simultaneously, the π -system stabilizes the SN2 transition state. This dual-pathway reactivity makes BnBr an exceptionally fast electrophile. However, this speed comes at the cost of selectivity. When reacting with primary amines, the initial mono-alkylated product is often more nucleophilic than the starting material, leading to rapid over-alkylation (e.g., the formation of tertiary amines or quaternary ammonium salts)[1][2].

5-(Bromomethyl)-2-methoxypyrimidine: Controlled Kinetics

Replacing the phenyl ring with a 2-methoxypyrimidine system fundamentally alters the electronic landscape. The pyrimidine ring is π -depleted; the two nitrogen atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. Although the 2-methoxy group provides some electron donation (+M), the net effect strongly destabilizes any adjacent positive charge. Consequently, the carbocation intermediate is highly disfavored, effectively shutting down the SN1 pathway[6].

For the SN2 pathway, the reduced electron density at the benzylic carbon modulates the transition state. In practice, the nucleophilic substitution of 5-(bromomethyl)-2-methoxypyrimidine proceeds at a controlled, attenuated rate compared to BnBr. This expanded kinetic window allows chemists to isolate the mono-alkylated product with high selectivity, drastically reducing over-alkylation risks[3].

MechanisticDivergence cluster_BnBr Benzyl Bromide (BnBr) Pathway cluster_Pyr 5-(Bromomethyl)-2-methoxypyrimidine Pathway BnBr Benzyl Bromide Carbocation Stable Carbocation (SN1 Active) BnBr->Carbocation Ionization SN2_Bn Fast SN2 Transition (Over-alkylation Risk) BnBr->SN2_Bn Nucleophile Product_Bn Mixed Alkylated Products Carbocation->Product_Bn SN2_Bn->Product_Bn PyrBr Pyrimidine Bromide No_SN1 Destabilized Carbocation (SN1 Suppressed) PyrBr->No_SN1 Blocked SN2_Pyr Controlled SN2 (Mono-alkylation) PyrBr->SN2_Pyr Nucleophile Product_Pyr Target Mono-alkylated Product SN2_Pyr->Product_Pyr

Fig 1: Mechanistic divergence showing SN1 suppression and SN2 control in the pyrimidine analogue.

Physicochemical and ADME Impact

Beyond synthetic yields, the choice of electrophile dictates the physicochemical properties of the final drug candidate. Benzyl groups are highly lipophilic and lack hydrogen-bonding capabilities, which can lead to poor aqueous solubility and high plasma protein binding. The pyrimidine bioisostere directly addresses these liabilities.

Quantitative Data Comparison
Property / ParameterBenzyl Bromide (Adduct Contribution)5-(Bromomethyl)-2-methoxypyrimidine (Adduct Contribution)
Structure Type Carbocyclic benzylicHeteroaryl benzylic
SN1 Reactivity High (Stable carbocation)Very Low (Destabilized carbocation)
SN2 Reactivity Very High (Fast, unselective)Moderate (Controlled, selective)
Over-alkylation Risk HighLow
Lipophilicity (cLogP) High (+ ~2.0 to base scaffold)Low/Moderate (+ ~0.5 to base scaffold)
H-Bond Acceptors 03 (2x Pyrimidine N, 1x Methoxy O)
Metabolic Stability Prone to aromatic oxidation (CYP450)Highly resistant to aromatic oxidation

Experimental Methodology: Self-Validating N-Alkylation Protocol

To achieve optimal results, experimental conditions must be tailored to the specific electronic nature of the electrophile. The following protocol outlines the selective mono-N-alkylation of a primary amine.

Causality of Reagent Selection
  • Solvent (Acetonitrile): A polar aprotic solvent is chosen to accelerate the SN2 pathway by leaving the amine nucleophile relatively unsolvated, while simultaneously disfavoring the SN1 solvolysis that readily occurs in protic solvents like methanol or water[7].

  • Base (Potassium Carbonate): An insoluble, mild inorganic base acts as an acid sponge to neutralize the generated HBr. Because it remains largely undissolved, it does not act as a competing nucleophile.

Step-by-Step Workflow

Step 1: Preparation Dissolve the primary amine substrate (1.0 eq) in anhydrous acetonitrile (0.2 M concentration). Causality: Anhydrous conditions prevent competitive hydrolysis of the highly reactive benzylic bromides into their corresponding alcohols.

Step 2: Base Addition Add finely powdered K2CO3 (2.0 eq). Stir the suspension for 15 minutes at room temperature to ensure uniform dispersion.

Step 3: Electrophile Addition (Divergent Step)

  • For Benzyl Bromide: Cool the reaction mixture to 0 °C. Add BnBr (1.05 eq) dropwise over 5 minutes. Causality: The low temperature mitigates the highly exothermic, rapid SN2 attack, suppressing the activation energy required for secondary di-alkylation[3].

  • For 5-(Bromomethyl)-2-methoxypyrimidine: Add the reagent (1.1 eq) in one portion at room temperature. Causality: The attenuated electrophilicity of the pyrimidine derivative does not require cryogenic cooling to maintain selectivity.

Step 4: Reaction Execution & Self-Validation

  • For Benzyl Bromide: Remove the ice bath and stir at room temperature for 1–2 hours. Validation Checkpoint: Monitor strictly via LCMS every 30 minutes. The reaction is self-validating if a dominant [M+H]+ peak for mono-alkylation appears. If a mass corresponding to di-alkylation ([M+Bn+H]+) begins to emerge, over-alkylation has initiated; quench the reaction immediately.

  • For Pyrimidine Bromide: Heat the reaction to 50–60 °C for 4–8 hours. Validation Checkpoint: The electron-deficient ring requires thermal activation for the SN2 displacement to reach completion. Complete consumption of the starting amine without the appearance of di-alkylated mass confirms the suppressed over-alkylation profile.

Step 5: Quench and Isolation Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure mono-alkylated product.

ExperimentalWorkflow Start Amine Substrate (1.0 eq) Base Add K2CO3 (2.0 eq) in MeCN (Polar Aprotic Solvent) Start->Base Split Select Reagent Base->Split PathA Benzyl Bromide (1.05 eq, 0 °C to RT) Split->PathA PathB 5-(Bromomethyl)-2-methoxypyrimidine (1.1 eq, RT to 60 °C) Split->PathB MonitorA Monitor: 1-2 h (High risk of di-alkylation) PathA->MonitorA MonitorB Monitor: 4-8 h (Clean mono-alkylation) PathB->MonitorB Workup Aqueous Workup & Flash Chromatography MonitorA->Workup MonitorB->Workup

Fig 2: Comparative experimental workflow highlighting temperature and monitoring adjustments.

References

  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions - Benchchem.
  • Nucleophilic Substitution in Alkyl Bromides - Let's Talk Academy.
  • 2-methoxypyrimidine-5-carbaldehyde uses - Sigma-Aldrich.
  • Factors Affecting the Rates of SN1 and SN2 Reactions - SPCMC.
  • Benzyl Bromide | Alkylating Agent for Synthesis - Benchchem.
  • A Facile Route to C2-Substituted Imidazolium Ionic Liquids - NIH.
  • Development of One-Pot In Situ Oxidation/Reductive Amination of Benzyl Halides - CMU.

Sources

Validating the Stereochemistry of 5-(Bromomethyl)-2-methoxypyrimidine Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As drug discovery increasingly targets complex, stereospecific biological mechanisms, the integrity of chiral building blocks has never been more critical. 5-(Bromomethyl)-2-methoxypyrimidine (CAS 1352442-95-5) is a highly versatile electrophile used to install the 2-methoxypyrimidin-5-ylmethyl pharmacophore. This moiety is a structural cornerstone in several advanced therapeutics, including phosphodiesterase-4 (PDE4) inhibitors[1] and ataxia telangiectasia mutated (ATM) kinase inhibitors[2].

When 5-(bromomethyl)-2-methoxypyrimidine is used to alkylate a chiral nucleophile—such as a (3S)-piperidine derivative—via an SN2 mechanism, the stereocenter of the nucleophile must remain strictly intact. As an Application Scientist, I frequently see programs derailed by undetected racemization during these alkylation steps. This guide provides an objective comparison of the analytical methodologies required to validate the stereochemistry of these pyrimidine adducts, backed by self-validating experimental protocols.

Biological Context: Why Stereochemistry Matters

The 2-methoxypyrimidin-5-ylmethyl adducts often exhibit profound enantiomeric or diastereomeric discrimination at their biological targets. For instance, in ATM kinase inhibition, the precise 3D orientation of the chiral adduct dictates its ability to block the phosphorylation cascade responsible for DNA repair, a mechanism heavily targeted in oncology[2].

Pathway DSB DNA Double-Strand Break (DSB) ATM ATM Kinase Activation DSB->ATM Triggers Chk2 Chk2 / p53 Phosphorylation ATM->Chk2 Phosphorylates Adduct Pyrimidine Adduct (ATM Inhibitor) Adduct->ATM Inhibits Arrest Cell Cycle Arrest & DNA Repair Chk2->Arrest Induces

Mechanism of action for ATM kinase inhibition by 2-methoxypyrimidin-5-ylmethyl chiral adducts.

Comparative Analysis of Stereochemical Validation Techniques

To validate the stereochemistry of a newly synthesized adduct, we must answer two questions: Did the reaction racemize? (Relative Configuration / %ee) and What is the exact 3D orientation? (Absolute Configuration).

We compare three premier techniques: Chiral Supercritical Fluid Chromatography (SFC), Vibrational Circular Dichroism (VCD), and Single-Crystal X-Ray Diffraction (SCXRD).

Table 1: Analytical Methodologies Comparison
TechniquePrimary OutputSample StateDestructive?Turnaround TimeThroughput
Chiral SFC Relative (%ee / %de)SolutionNo (Preparative)MinutesHigh
VCD Absolute Config.SolutionNoDays (inc. DFT)Low
SCXRD Absolute Config.Solid (Crystal)NoWeeks (Crystallization)Very Low

Scientific Causality: While SCXRD remains the gold standard, pyrimidine-amine adducts frequently present as oils or amorphous solids that resist crystallization. Therefore, VCD has emerged as a critical alternative, allowing for absolute configuration determination directly in the solution state[3],[4]. Conversely, for rapid determination of enantiomeric excess (%ee), Chiral SFC is vastly superior to traditional HPLC. The use of supercritical CO2 provides low viscosity and high diffusivity, enabling higher flow rates without the penalty of extreme backpressure, resulting in sharper peaks and faster resolution[5].

Workflow A Chiral Nucleophile + 5-(Bromomethyl)-2-methoxypyrimidine B SN2 Alkylation (Base, Solvent) A->B C Pyrimidine Adduct (Stereocenter Intact?) B->C D Chiral SFC (%ee Determination) C->D High Throughput E VCD Spectroscopy (Absolute Configuration) C->E Solution State F X-Ray Crystallography (Solid State 3D) C->F Single Crystal

Workflow for the synthesis and stereochemical validation of pyrimidine adducts.

Self-Validating Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot simply be a list of instructions; they must be designed as closed-loop, self-validating systems.

Protocol 1: High-Throughput %ee Determination via Chiral SFC

Objective: Quantify the enantiomeric excess of a (3S)-1-[(2-methoxypyrimidin-5-yl)methyl]piperidine adduct to rule out reaction-induced racemization.

  • Racemate Baseline Establishment (Self-Validation Step):

    • Action: Inject a synthetically prepared racemic standard of the adduct before the enantioenriched sample.

    • Causality: This proves that the chosen Chiral Stationary Phase (CSP) is actually capable of resolving the enantiomers. A baseline resolution ( Rs​>1.5 ) must be achieved; otherwise, a 100% ee result on the actual sample could simply be a false positive due to co-elution.

  • Sample Preparation:

    • Action: Dissolve the adduct in HPLC-grade Methanol to a concentration of 1 mg/mL.

    • Causality: Avoid strong solvents like DMSO. The viscosity mismatch between DMSO and supercritical CO2 causes severe peak distortion and "solvent plug" effects in SFC, which artificially broadens peaks and ruins resolution.

  • Method Execution:

    • Conditions: Isocratic elution using 75% supercritical CO2 / 25% Methanol (with 0.1% Diethylamine to suppress secondary amine tailing). Flow rate: 3.0 mL/min. Backpressure: 120 bar. Temperature: 35°C.

  • Data Integration & Integrity Check:

    • Action: Run the enantioenriched sample. Validate the run by ensuring the total peak area matches the total area of the racemic standard at the same concentration.

    • Causality: If the total area drops significantly, it indicates on-column degradation or precipitation, invalidating the %ee calculation.

Table 2: Experimental SFC Resolution Data for Pyrimidine Adducts

Mock data demonstrating column screening for the racemic adduct.

Chiral Stationary PhaseCo-SolventFlow RateResolution ( Rs​ )Analysis Time
Amylose-1 20% MeOH3.0 mL/min2.44.5 min
Cellulose-2 20% EtOH3.0 mL/min1.1 (Fail)6.2 min
Amylose-3 25% IPA2.5 mL/min3.8 (Optimal) 5.1 min
Protocol 2: Absolute Configuration Assignment via VCD

Objective: Unambiguously assign the absolute 3D configuration of the adduct without requiring crystallization.

  • Conformational Search & DFT Calculation:

    • Action: Perform a molecular mechanics conformational search followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-31G* level) for the proposed (3S) adduct.

    • Causality: VCD spectra are exquisitely sensitive to molecular geometry. Because the adduct is highly flexible in solution, a Boltzmann-weighted average of all low-energy conformers must be calculated to accurately simulate the experimental spectrum[3].

  • Experimental Measurement:

    • Action: Dissolve the adduct in an IR-transparent solvent (CDCl3) at a high concentration (0.1 M). Place in a BaF2 cell with a 100 µm path length. Collect data for 4–6 hours.

    • Causality: VCD signals (differential absorption of left vs. right circularly polarized IR light) are 4 to 5 orders of magnitude weaker than standard IR absorption. High concentration and long scan times are mandatory to achieve a viable signal-to-noise ratio.

  • Self-Validation (Enantiomeric Mirroring):

    • Action: If available, measure both the synthesized adduct and its opposite enantiomer (or a racemic blank).

    • Causality: To ensure the observed signal is a true chiroptical response and not an artifact of instrument baseline drift or cell birefringence, the two enantiomers must produce perfect mirror-image VCD spectra. If the experimental spectrum matches the DFT calculation for the (3S) isomer, the absolute configuration is definitively confirmed[4].

Conclusion

Validating the stereochemistry of 5-(Bromomethyl)-2-methoxypyrimidine adducts requires a multi-tiered analytical approach. By leveraging the high-throughput resolving power of Chiral SFC for relative configuration and the solution-state structural elucidation capabilities of VCD for absolute configuration, researchers can confidently advance chiral drug candidates without being bottlenecked by the unpredictable nature of X-ray crystallography.

References
  • [1] US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents. Available at:

  • [2] NOVEL MORPHOLINE DERIVATIVE OR SALT THEREOF - European Patent Office - EP 3042900 B1 - EPO. Available at:

  • [3] Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy | The Journal of Organic Chemistry - ACS Publications. Available at:

  • [5] Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at:

  • [4] Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at:

Sources

High-Performance Comparison Guide: FT-IR Spectroscopy of 5-(Bromomethyl)-2-methoxypyrimidine vs. Chlorinated Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of complex active pharmaceutical ingredients (APIs), functionalized pyrimidines serve as critical core scaffolds. Specifically, 5-(bromomethyl)-2-methoxypyrimidine (BMM) is frequently utilized as a highly reactive alkylating agent in drug development. Compared to its chlorinated analog, 5-(chloromethyl)-2-methoxypyrimidine (CMM), BMM offers accelerated reaction kinetics in nucleophilic substitutions due to the superior leaving-group ability and polarizability of the bromide ion.

However, confirming successful halogen exchange or verifying the identity of procured BMM batches is a critical Quality Assurance/Quality Control (QA/QC) step. Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this structural validation. This guide outlines the comparative spectral markers and self-validating protocols required to accurately characterize this compound.

Mechanistic Grounding: The Causality of Vibrational Shifts

The differentiation between brominated and chlorinated pyrimidine derivatives relies fundamentally on molecular mechanics, specifically Hooke's Law. The vibrational frequency ( ν ) of a carbon-halogen bond is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms.

Because the atomic mass of bromine (~79.9 amu) is significantly greater than that of chlorine (~35.5 amu), the reduced mass of the C-Br bond is larger. Consequently, the C-Br stretching vibration requires less energy and is1[1]. In contrast, the2[2]. This distinct spectral separation allows formulation scientists to definitively rule out unreacted chlorinated precursors or cross-contamination.

Furthermore, the adjacent halogen atom strongly influences the local aliphatic environment. The inductive effect of the heavier bromine atom causes the2[2].

Comparative FT-IR Absorption Data

The following table summarizes the critical diagnostic bands used to differentiate 5-(bromomethyl)-2-methoxypyrimidine from its chlorinated counterpart.

Functional GroupVibrational Mode5-(Bromomethyl)-2-methoxypyrimidine5-(Chloromethyl)-2-methoxypyrimidineDiagnostic Significance
Pyrimidine Ring C=N, C=C Stretch~1550 - 1650 cm⁻¹~1550 - 1650 cm⁻¹Confirms core pyrimidine scaffold[3]
Methoxy (-OCH₃) C-O-C Asym. Stretch~1200 - 1250 cm⁻¹~1200 - 1250 cm⁻¹Validates ether linkage at position 2
Methoxy (-OCH₃) C-O-C Sym. Stretch~1015 cm⁻¹~1015 cm⁻¹Validates ether linkage at position 2[3]
Halomethyl (-CH₂X) C-H Bending~1095 - 1105 cm⁻¹~1170 - 1195 cm⁻¹Differentiates local methylene environment[2]
Carbon-Halogen C-Br Stretch615 - 670 cm⁻¹AbsentPrimary marker for brominated API[1][2]
Carbon-Halogen C-Cl StretchAbsent710 - 750 cm⁻¹Primary marker for chlorinated impurity[2]

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FT-IR protocol incorporates built-in validation gates. Relying on a single scan without validating the baseline and physical sample contact can lead to false negatives, particularly in the fingerprint region.

Step 1: System Readiness & Background Validation
  • Procedure: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality & Validation Gate: The background scan must be validated before proceeding. Inspect the spectrum for excessive atmospheric H₂O (broad bands at 3500–3900 cm⁻¹) or CO₂ (sharp doublet at 2300–2400 cm⁻¹). If present, the subsequent background subtraction will introduce artifacts in the sample spectrum. If necessary, purge the optical bench with dry nitrogen until these peaks stabilize.

Step 2: Sample Application
  • Procedure: Deposit ~2–5 mg of neat 5-(bromomethyl)-2-methoxypyrimidine solid directly onto the center of the ATR crystal. Apply the pressure anvil to firmly compress the sample.

  • Causality & Validation Gate: ATR spectroscopy relies on an evanescent wave penetrating a few micrometers into the sample. Inadequate pressure results in poor optical contact, leading to artificially weak signal intensities, particularly at higher wavenumbers (e.g., C-H stretches). The pressure gauge should indicate optimal contact before scanning.

Step 3: Data Acquisition & Processing
  • Procedure: Scan the sample using the established parameters (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to normalize the wavelength-dependent penetration depth.

  • Causality & Validation Gate: Verify that the baseline is flat and the maximum absorbance of the strongest peak does not exceed 1.2 Absorbance Units (A.U.). Values >1.2 A.U. indicate detector saturation, which distorts peak shapes and invalidates relative intensity comparisons.

Step 4: Spectral Verification
  • Procedure: Interrogate the 615–670 cm⁻¹ region to confirm the presence of the 4[4]. Simultaneously, verify the absence of peaks in the 710–750 cm⁻¹ region to rule out CMM contamination. Finally, confirm the pyrimidine core via3[3].

Workflow Visualization

The following decision matrix illustrates the logical progression for validating the structural integrity of the pyrimidine derivative using FT-IR.

FTIR_Validation Start Procure/Synthesize API: 5-(Bromomethyl)-2-methoxypyrimidine Bkg Acquire & Validate Background Spectrum Start->Bkg Scan ATR-FTIR Scan (4000 - 400 cm⁻¹) Bkg->Scan CheckBr C-Br Stretch Present? (615 - 670 cm⁻¹) Scan->CheckBr CheckCl C-Cl Impurity Absent? (710 - 750 cm⁻¹) CheckBr->CheckCl Yes Invalid QA/QC Failed: Reject Batch CheckBr->Invalid No CheckCore Pyrimidine & Methoxy Bands Present? CheckCl->CheckCore Yes CheckCl->Invalid No (Cl detected) Valid QA/QC Passed: Structure Confirmed CheckCore->Valid Yes CheckCore->Invalid No

Logical workflow for the FT-IR QA/QC validation of 5-(bromomethyl)-2-methoxypyrimidine.

References

  • Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Nanoient. 1

  • Spectroscopic Analysis for the Structural Confirmation of (2S)-3-(bromomethyl)but-3-en-2-ol: A Comparative Guide. Benchchem. 4

  • 2-Oxopurine Riboside: A Dual Fluorescent Analog and Photosensitizer for RNA/DNA Research. The Journal of Physical Chemistry B - ACS Publications. 3

  • FTIR/Matrix isolation study of photolysis reactions of allyl halides with oxygen. The IJES. 2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-2-methoxypyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.